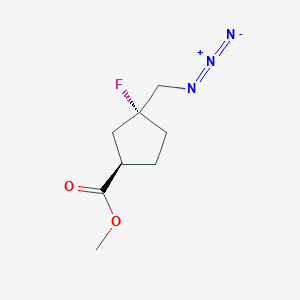

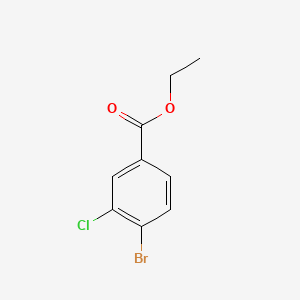

Ethyl 4-bromo-3-chlorobenzoate

Übersicht

Beschreibung

Ethyl 4-bromo-3-chlorobenzoate is an ester with electron-withdrawing substituents . It has a molecular formula of C9H8BrClO2 . The molecule contains a total of 21 bonds .

Synthesis Analysis

This compound can be synthesized through various methods. For instance, it can be produced by the reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst . Another method involves the reduction of Ethyl 4-bromobenzoate with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 21 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, it can undergo reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . It can also react with substituted benzyl chloride in the presence of zinc dust and a Pd catalyst .Physical and Chemical Properties Analysis

This compound has a molecular weight of 263.52 . It is typically found in powder form . More detailed physical and chemical properties may require specific experimental measurements.Wissenschaftliche Forschungsanwendungen

1. Synthesis and Chemical Reactions

Ethyl 4-bromo-3-chlorobenzoate is used in various synthetic reactions. For instance, it reacts with diethyl malonate in the presence of sodium hydride to yield diethyl 5-ethoxycarbonyl-3-oxohexanedioate and diethyl 5-carboxy-3-oxohexanedioate. This compound also reacts with methyl cyanoacetate and malononitrile, leading to the formation of different organic compounds like ethyl 5-amino-4-cyanofuran-2-acetate (Kato, Kimura, & Tanji, 1978).

2. Metabolic Studies

In metabolic studies, compounds similar to this compound, such as chlorobenzilate (ethyl 4,4′-dichlorobenzilate), have been studied for their metabolism in rat liver preparations. These studies provide insights into the metabolism of various esters and acaricides in biological systems (Knowles & Ahmad, 1971).

3. Environmental Biodegradation

Research on compounds structurally related to this compound, like 4-bromo- and 4-iodobenzoate, has revealed their biodegradation by specific bacteria. For example, Alcaligenes denitrificans NTB-1 can utilize these compounds as carbon and energy sources, releasing halide ions in the process. This demonstrates the potential of certain bacteria in environmental bioremediation of halogenated aromatic compounds (van den Tweel, Kok, & de Bont, 1987).

4. Synthesis of Medicinal Compounds

The synthesis of various medicinal compounds also involves this compound derivatives. For instance, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate in the synthesis of the insecticide chlorantraniliprole, is derived from related compounds. Such synthetic pathways highlight the importance of this compound in pharmaceutical manufacturing (Zhi-li, 2007).

Wirkmechanismus

Mode of Action

The mode of action of Ethyl 4-bromo-3-chlorobenzoate is primarily through its role as a reagent in organic synthesis . It is an ester with electron-withdrawing substituents, which can undergo various chemical reactions .

Biochemical Pathways

The compound can participate in reduction reactions with certain reducing agents to yield aldehydes . It can also react with substituted benzyl chloride in the presence of zinc dust and a palladium catalyst .

Result of Action

The primary result of the action of this compound is the formation of new compounds through chemical reactions . The specific molecular and cellular effects would depend on the nature of these products and their interactions with biological systems .

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, its reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) is carried out at 0°C .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4-bromo-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEKZEDRMMGDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)

![2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2399922.png)

![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)

![5-bromo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2399927.png)

![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)

![N-benzyl-3-(3-bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399931.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)

amine](/img/structure/B2399934.png)